

Physical properties of N-(2-Chloroethyl)phthalimide melting point

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Compound of Interest

Compound Name: *N-(2-Chloroethyl)phthalimide*

CAS No.: 6270-06-0

Cat. No.: B119344

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An In-Depth Technical Guide to the Melting Point of **N-(2-Chloroethyl)phthalimide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

The melting point of a crystalline solid is a fundamental physical property that serves as a crucial indicator of both identity and purity. For **N-(2-Chloroethyl)phthalimide**, a key intermediate in various synthetic pathways, accurate determination of its melting point is paramount for quality control and reaction monitoring. This guide provides a comprehensive exploration of the theoretical underpinnings and practical methodologies for measuring the melting point of **N-(2-Chloroethyl)phthalimide**. We delve into the established capillary method, offering a detailed, field-tested protocol, and introduce Differential Scanning Calorimetry (DSC) as a highly sensitive, quantitative alternative. The causality behind experimental choices is explained throughout, ensuring a deep understanding of the principles that govern an accurate and reliable melting point determination.

Introduction: The Significance of a Sharp Melting Point

N-(2-Chloroethyl)phthalimide is a solid organic compound widely utilized in chemical synthesis. Its molecular structure, featuring a phthalimide group attached to a chloroethyl chain, makes it a valuable precursor for the introduction of a protected aminoethyl group in the synthesis of pharmaceuticals and other complex organic molecules.

In any synthetic workflow, verifying the integrity of intermediates is critical. The melting point is one of the most accessible and informative physical constants for a crystalline solid. For a pure compound, the transition from a solid to a liquid phase occurs over a very narrow temperature range.[1] The presence of even small amounts of miscible impurities disrupts the crystal lattice, typically causing a depression of the melting point and a broadening of the melting range.[1] Therefore, an accurately measured melting point that is sharp and consistent with literature values provides strong evidence for the compound's purity and identity.

Physicochemical Properties of N-(2-Chloroethyl)phthalimide

A clear understanding of a compound's fundamental properties is the starting point for any laboratory work. The key identifiers and the accepted literature value for the melting point of **N-(2-Chloroethyl)phthalimide** are summarized below.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Methodologies for Accurate Melting Point Determination

The choice of method for melting point determination often depends on the required level of precision and the available instrumentation. We will explore two primary methods: the classical capillary technique, which is universally available, and the more advanced Differential Scanning Calorimetry (DSC) for high-sensitivity analysis.

The Capillary Tube Method: A Foundational Technique

This method relies on heating a small, powdered sample packed into a capillary tube and visually observing the temperature range over which it melts.^[7] Modern instruments, such as a Mel-Temp apparatus, use a heated metal block with a viewing lens to ensure uniform and controlled heating.

The trustworthiness of this method hinges on meticulous sample preparation and a controlled heating rate. A rapid temperature ramp can lead to an erroneously broad and high melting range due to a lag between the thermometer reading and the actual temperature of the sample.^[8]

Step-by-Step Protocol for Capillary Melting Point Determination:

- Sample Preparation:
 - Ensure the **N-(2-Chloroethyl)phthalimide** sample is completely dry. Solvents can act as impurities, depressing the melting point.^[9]
 - Crush a small amount of the sample into a fine powder on a clean, dry surface (e.g., a watch glass).^[10] This ensures uniform packing and efficient heat transfer.
 - Obtain a glass capillary tube, which is sealed at one end.^[9]
 - Press the open end of the capillary tube into the powdered sample.^[9]
- Packing the Sample:
 - Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.^[9]

- For more efficient packing, drop the capillary tube (sealed end down) through a long glass tube or pipe onto the benchtop. The bouncing action will compact the sample tightly.[9]
- Repeat until a packed column of 2-3 mm in height is achieved. A sample height greater than 3 mm can cause an artificially broad melting range due to uneven heat transfer through the sample.[9]
- Measurement:
 - Insert the packed capillary tube into the heating block of the melting point apparatus.
 - Set the apparatus to heat at a medium rate until the temperature is about 15-20 °C below the expected melting point (i.e., heat quickly to ~65 °C).
 - Crucially, reduce the heating rate to 1-2 °C per minute. This slow rate is essential for maintaining thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[8]
 - Observe the sample through the magnifying lens.
 - Record the temperature (T_1) at which the first droplet of liquid appears.[1]
 - Record the temperature (T_2) at which the last solid particle liquefies, and the sample is completely a transparent liquid.[1]
 - The recorded melting point is the range T_1 to T_2 . For a pure sample of **N-(2-Chloroethyl)phthalimide**, this range should be narrow (e.g., 82.5-83.5 °C) and fall within the literature value of 82-84 °C.
- Post-Measurement:
 - Turn off the apparatus and allow it to cool.
 - Dispose of the used capillary tube in a designated glass waste container.



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